3-Bromo-2-chloro-4-methylpyridine
Overview
Description
3-Bromo-2-chloro-4-methylpyridine is a heterocyclic organic compound . It has a CAS Number of 55404-31-4 and a molecular weight of 206.47 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves the addition of bromine, followed by the addition of a 40% sodium nitrite solution below 0 °C . The reaction solution is then extracted with ethyl acetate, and the substrate is dried over anhydrous sodium sulfate . The overall yield of this process is 95% .Molecular Structure Analysis
The IUPAC name for this compound is the same as its common name . Its InChI Code is 1S/C6H5BrClN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 , and its InChI key is QPFHYDFGKXHWIN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at room temperature .Scientific Research Applications
Synthesis and Crystal Structure Analysis
3-Bromo-2-chloro-4-methylpyridine has been utilized in the synthesis of new Schiff base compounds, specifically in the formation of 2-bromo-4-chloro-6-[(4-methylpyridin-2-ylimino)methyl]phenol. This compound demonstrates significant antibacterial activities, showcasing its potential in medicinal chemistry and pharmaceuticals (Wang, Nong, Sht, & Qi, 2008).
Pressure and Temperature Effects in Solutions
The effects of pressure and temperature on octahedral-tetrahedral equilibria in solutions containing this compound derivatives have been studied. These findings are vital in understanding the chemical behavior and potential applications of this compound in various environmental conditions (K. Kojima, 1988).
As a Precursor for Pyridyne
3-Bromo-2-chloro-4-methoxypyridine, closely related to this compound, has been developed as a practical precursor for 2,3-pyridyne, which is essential for various organic synthesis reactions (M. Walters, P. Carter, & Satyajit Banerjee, 1992).
In the Synthesis of Thienopyridines
This compound is integral in synthesizing thienopyridines, indicating its utility in the creation of complex organic molecules with potential pharmacological properties (D. Bremner, A. D. Dunn, K. Wilson, K. Sturrock, & G. Wishart, 1992).
Studying Halogen Atom Migration
Research involving this compound derivatives has provided insights into the migration of halogen atoms in halogeno-derivatives of pyridines. Such studies are crucial for understanding chemical reactivity and designing halogenated compounds (H. J. Hertog & J. C. Schogt, 2010).
Vibrational Spectra Analysis
The vibrational spectra of monosubstituted pyridines, including this compound derivatives, have been measured, aiding in the understanding of molecular structure and behavior (J.H.S. Green, W. Kynaston, & H. M. Paisley, 1963).
Dielectric Relaxation Mechanism Study
This compound has been studied in the context of dielectric relaxation mechanisms in substituted pyridines. Such research is pivotal for applications in materials science and electronics (N. Mehrotra & M. Saxena, 1967).
Safety and Hazards
3-Bromo-2-chloro-4-methylpyridine is considered hazardous . It is a combustible liquid that can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing .
Future Directions
There is potential for the use of 3-Bromo-2-chloro-4-methylpyridine in the synthesis of potent p38α mitogen-activated protein kinase inhibitors . An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine has been reported, which avoids the use of palladium as a catalyst and is more diverse and versatile .
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-chloro-4-methylpyridine is the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery, modulating a plethora of cellular processes .
Mode of Action
this compound interacts with its target through a process known as the Suzuki–Miyaura cross-coupling reaction . This reaction involves the formation of a new carbon-carbon bond between the this compound and an organoboron reagent . The reaction is facilitated by a palladium catalyst, which undergoes an oxidative addition with the this compound, forming a new palladium-carbon bond .
Biochemical Pathways
The action of this compound affects the p38α mitogen-activated protein kinase pathway . This pathway plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . Inhibition of this pathway has been evaluated as a therapeutic strategy for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is able to permeate the blood-brain barrier . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
The result of the action of this compound is the inhibition of the p38α mitogen-activated protein kinase . This leads to a decrease in the release of pro-inflammatory cytokines, which can have therapeutic effects in diseases driven by these cytokines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be handled and stored in an inert atmosphere at temperatures between 2-8°C . It is also important to ensure adequate ventilation when handling the compound, as it may cause respiratory irritation .
Properties
IUPAC Name |
3-bromo-2-chloro-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFHYDFGKXHWIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654166 | |
Record name | 3-Bromo-2-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55404-31-4 | |
Record name | 3-Bromo-2-chloro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55404-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80654166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-chloro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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